3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine, followed by cyclization with anthranilic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea
- 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
Uniqueness
3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and dimethoxyphenyl groups contribute to its stability and ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N2O5/c1-30-21-13-12-16(14-22(21)31-2)20(27)15-25-19-11-7-6-10-18(19)23(28)26(24(25)29)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9,15H2,1-2H3 |
InChI Key |
IJVYLRRWFXURHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)OC |
Origin of Product |
United States |
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